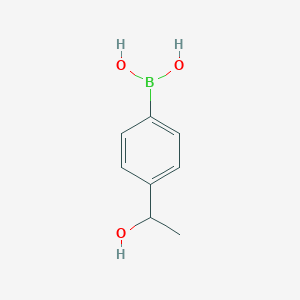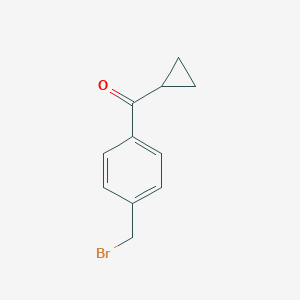
(4-(Bromomethyl)phenyl)(cyclopropyl)methanone
Vue d'ensemble
Description
Green Approach to Synthesis
The synthesis of (4-bromomethyl)phenyl)(cyclopropyl)methanone derivatives can be achieved through environmentally friendly methods. A study demonstrated the use of a water-mediated Diels-Alder reaction to synthesize related compounds, specifically some (4-bromo-1-naphthyl)-(3-(substituted phenyl) bicyclo[2.2.1]hept-5-en-2-yl) methyl ketones. This reaction was catalyzed by fly-ash and yielded more than 60% of the desired products .
Molecular Structure Analysis
X-ray diffraction studies have been used to determine the crystal structure of similar compounds, such as (4-Chloro-2-hydroxy-phenyl)-phenyl-methanone and (5-bromo-2-hydroxyphenyl)-(phenyl)methanone. These studies provide detailed information on the molecular structure, including crystal system, space group, and unit cell parameters .
Chemical Reactions Analysis
Lewis acid-catalyzed reactions have been employed to transform bis(4-alkoxyphenyl)methanol into polysubstituted cyclopentenes, which are structurally related to (4-(Bromomethyl)phenyl)(cyclopropyl)methanone. These reactions also yield methylenecyclobutanes and dienes as minor products. The reaction conditions are typically mild, and the yields range from moderate to good .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by various spectroscopic techniques, including infrared, nuclear magnetic resonance, and mass spectroscopy. Additionally, the antibacterial, antifungal, and antioxidant activities of these ketones have been evaluated, indicating potential bioactive properties .
Antimicrobial and Antioxidant Activities
The synthesized methanones exhibit significant antimicrobial and antioxidant activities. The antibacterial and antifungal activities were assessed using the Bauer-Kirby method, and the antioxidant activities were measured using the DPPH radical scavenging activity method . Another study synthesized derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and evaluated their in vitro antioxidant activities, which showed that these compounds possess effective antioxidant power .
Anti-mycobacterial Properties
A related study reported the efficient synthesis of aryloxyphenyl cyclopropyl methanones, which displayed anti-tubercular activities against M. tuberculosis H37Rv in vitro. The most active compounds also showed activity against multidrug-resistant strains, and some enhanced the mean survival time in mice .
Applications De Recherche Scientifique
Combinatorial Scaffold Synthesis
An efficient, high-yielding one-pot synthesis method has been developed for 4-substituted cyclopropyl phenyl methanones, which are bound to RAM and WANG resins. This method serves as a platform for generating a wide range of structurally diverse alicyclic compounds, highlighting the utility of (4-(Bromomethyl)phenyl)(cyclopropyl)methanone in combinatorial chemistry and scaffold development for potential drug discovery applications (Grover et al., 2004).
Antitubercular and Antimalarial Activities
A series of compounds derived from cyclopropyl phenyl methanones, including (4-(Bromomethyl)phenyl)(cyclopropyl)methanone, have been synthesized and evaluated for their antitubercular and antimalarial activities. Notably, several of these compounds demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv and Plasmodium falciparum, indicating the potential of these derivatives in the treatment of tuberculosis and malaria (Bisht et al., 2010); (Ajay et al., 2010).
Antioxidant Properties
Research into derivatives of phenyl cyclopropyl methanones has also revealed potential antioxidant properties. For example, synthesized compounds with bromination and demethylation steps showed effective antioxidant power in vitro, suggesting that modifications of the cyclopropyl phenyl methanone core structure can yield compounds with beneficial antioxidant activity (Çetinkaya et al., 2012).
Green Synthesis Approaches
A green synthesis approach utilizing water-mediated Diels-Alder reactions has been employed to create (4-bromo-1-naphthyl)-(3-(substituted phenyl) bicyclo[2.2.1]hept-5-en-2-yl) methyl ketones, showcasing an environmentally friendly method for producing complex structures from simpler cyclopropyl phenyl methanone derivatives. This method emphasizes the adaptability of (4-(Bromomethyl)phenyl)(cyclopropyl)methanone in sustainable chemistry practices (Thirunarayanan, 2017).
Safety And Hazards
Propriétés
IUPAC Name |
[4-(bromomethyl)phenyl]-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-7-8-1-3-9(4-2-8)11(13)10-5-6-10/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDFDRURELYOOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701262646 | |
| Record name | [4-(Bromomethyl)phenyl]cyclopropylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701262646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Bromomethyl)phenyl)(cyclopropyl)methanone | |
CAS RN |
35981-66-9 | |
| Record name | [4-(Bromomethyl)phenyl]cyclopropylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35981-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Bromomethyl)phenyl]cyclopropylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701262646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


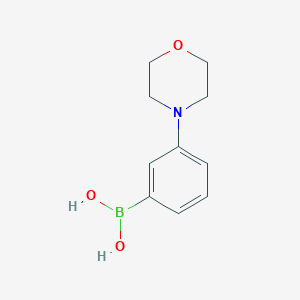
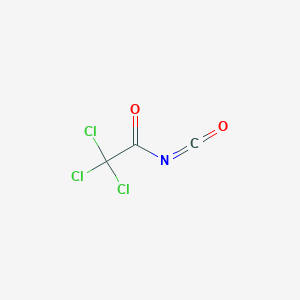
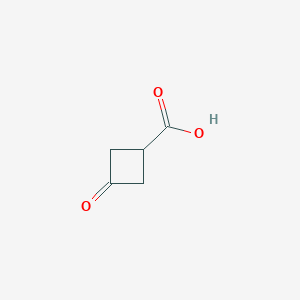
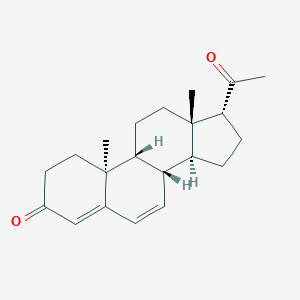
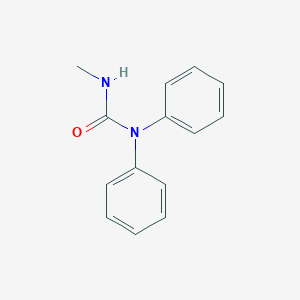
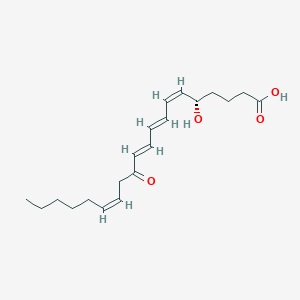
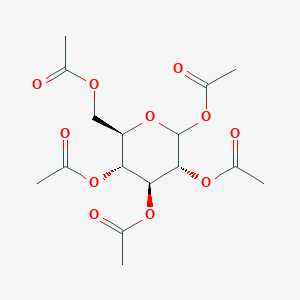
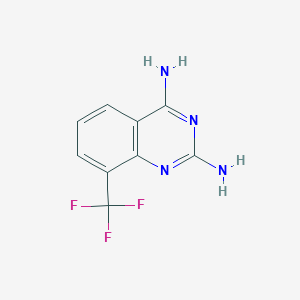
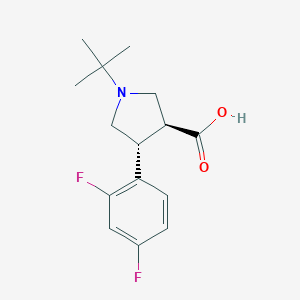
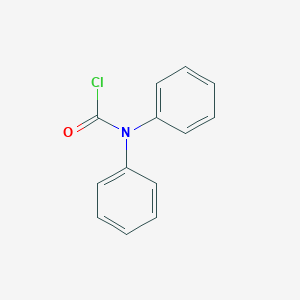
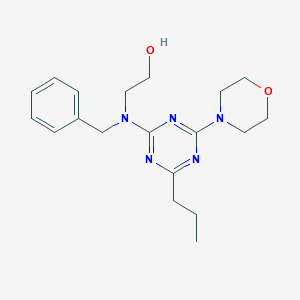
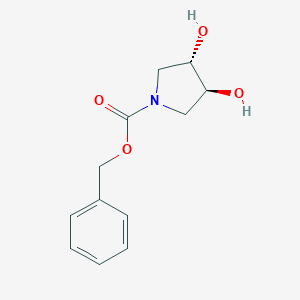
![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B151588.png)
